4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl-
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Overview
Description
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- is a chemical compound with the molecular formula C9H10O4 and a molecular weight of 182.173 g/mol . It is known for its unique structure, which includes an epoxy group and a hexahydro-4-methyl substituent. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with a suitable diene in the presence of a catalyst to form the desired product . The reaction conditions typically include a temperature range of 80-120°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from 0°C to 100°C. Major products formed from these reactions include various substituted derivatives and alcohols.
Scientific Research Applications
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and resins due to its reactive epoxy group.
Mechanism of Action
The mechanism of action of 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- involves its interaction with various molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This can result in the inhibition of enzyme activity or the modulation of signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- can be compared with other similar compounds such as:
4,7-Epoxyisobenzofuran-1,3-dione, 4,7-dihydro-: This compound lacks the hexahydro-4-methyl substituent, resulting in different chemical properties and reactivity.
Properties
CAS No. |
6345-56-8 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h4-6H,2-3H2,1H3 |
InChI Key |
YRQMPRLOYHEHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)C3C2C(=O)OC3=O |
Origin of Product |
United States |
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